molecular formula C10H6FNO3 B2658428 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid CAS No. 1464829-28-4

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Cat. No. B2658428
CAS RN: 1464829-28-4
M. Wt: 207.16
InChI Key: KFHVNXLMDXHFOH-UHFFFAOYSA-N
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Description

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid (CAS 1464829-28-4) is a compound of interest in the field of chemical and biological research. It has a molecular formula of C10H6FNO3 and a molecular weight of 207.16 .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acids, which could potentially include 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid, has been reported in the literature . For example, Elghamry and co-workers used a similar reaction protocol with minor modifications in a one-step and one-pot method to synthesize quinoline-4-carboxylic acids in water .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6FNO3/c11-5-1-2-6-7(3-5)12-4-8(13)9(6)10(14)15/h1-4,13H,(H,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid are not mentioned in the search results, quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .


Physical And Chemical Properties Analysis

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a powder that should be stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives have been explored for their antimicrobial properties, particularly against tuberculosis and various Mycobacterium species. Compounds synthesized from this acid showed promising in vitro and in vivo activities against Mycobacterium tuberculosis, including multi-drug resistant strains, highlighting their potential as novel antimycobacterial agents (Senthilkumar et al., 2009).

Photophysical Properties

The photophysical properties of 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives have been studied for their potential application in photoprotection and as photolabile protecting groups. These studies explore the derivatives' efficiency in photoinduced reactions, including C-F bond cleavage under light exposure, making them interesting candidates for designing photoresponsive materials (Fasani et al., 1999).

Antibacterial Agents

Research on quinoline carboxylic acids, including 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid derivatives, has led to the synthesis of fluoroquinolones with significant antibacterial activity. These compounds have been shown to possess potent antibacterial properties against a range of pathogens, including gram-positive and gram-negative bacteria, highlighting their importance in developing new antibiotics (Cooper et al., 1990).

Synthetic Methodologies

Studies have also focused on developing new synthetic methodologies for hydroxyquinoline carboxylic acids and their analogues, including fluoro-, thio-, and dithio derivatives. These methodologies allow for the efficient synthesis of these compounds, which can serve as valuable tools in medicinal chemistry and drug development (Nycz & Małecki, 2013).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Quinoline and its analogues, which include 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

7-fluoro-3-hydroxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-6-7(3-5)12-4-8(13)9(6)10(14)15/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHVNXLMDXHFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-hydroxyquinoline-4-carboxylic acid

CAS RN

1464829-28-4
Record name 7-fluoro-3-hydroxyquinoline-4-carboxylic acid
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